Vanadium(V) oxytripropoxide

Description

Contextualization of Organovanadium(V) Compounds in Advanced Materials and Catalysis

Organovanadium(V) compounds, a class of organometallic compounds where a carbon atom is chemically bonded to a vanadium atom, are of considerable interest in materials science and catalysis. wikipedia.org These compounds are recognized for their role as catalysts in various chemical reactions, including polymerization processes. wikipedia.org The vanadium in these compounds can exist in several oxidation states, with +5 being particularly common in oxo derivatives. wikipedia.org This high oxidation state is crucial for their catalytic activity, especially in oxidation reactions. ereztech.comrsc.org

The application of organovanadium compounds extends to the synthesis of advanced materials. They serve as precursors for creating vanadium oxides, materials known for their diverse applications in energy storage, electronics, and sensors. vulcanchem.comacs.org The ability to generate these materials from molecular precursors allows for precise control over the final product's structure and properties.

Significance of Vanadium(V) Oxytripropoxide as a Precursor in Chemical Science

This compound, with the chemical formula VO(OC₃H₇)₃, is a prominent example of an organovanadium(V) compound that serves as a precursor in chemical synthesis. ereztech.comsigmaaldrich.com It is frequently used for the preparation of vanadium pentoxide (V₂O₅), a material with various industrial applications. sigmaaldrich.com Its utility as a precursor stems from its reactivity and ability to decompose under controlled conditions to form desired vanadium oxide materials. For instance, it has been employed in the synthesis of composite film electrodes and vanadium oxide-based aerogels. ereztech.comscbt.com

The compound's role as a precursor is also highlighted in its use in chemical vapor deposition (CVD), a technique for producing thin films. nist.gov By using this compound, researchers can create vanadium oxide films with specific microstructures, which in turn influences their performance in applications like chemical sensing. nist.gov

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1686-23-3 |

| Molecular Formula | C₉H₂₁O₄V |

| Molecular Weight | 244.20 g/mol |

| Appearance | Yellow to yellow-green liquid |

| Boiling Point | 82-83 °C at 0.25 mmHg |

| Density | 1.076 g/mL at 25 °C |

Data sourced from multiple references. ereztech.comsigmaaldrich.comscbt.comchemsrc.com

In the scientific literature, this compound is often discussed in relation to its isomer, Vanadium(V) oxytriisopropoxide (VTIP). Both compounds share the same molecular formula but differ in the branching of the propoxide ligand. Vanadium(V) oxytriisopropoxide features isopropoxide groups, [OCH(CH₃)₂], while this compound has n-propoxide groups, [O(CH₂)₂CH₃]. ereztech.comvulcanchem.com

This structural difference, though seemingly minor, can influence the reactivity and physical properties of the compounds, making them suitable for slightly different applications. For example, VTIP is extensively used as a precursor for various vanadium oxides and in catalytic oxidation reactions. ereztech.comvulcanchem.com It is also employed in atomic layer deposition (ALD) and as a building block for neutral oxovanadium complexes. fishersci.ie The steric bulk of the isopropoxide ligands in VTIP can affect the reaction pathways and the structure of the resulting materials compared to the less bulky n-propoxide ligands in this compound. vulcanchem.com

Overview of Key Research Domains for this compound and Related Vanadium Alkoxides

The research applications of this compound and other vanadium alkoxides are diverse and impactful. A primary area of investigation is their use as precursors for vanadium oxide materials. ereztech.comnist.gov These materials are explored for a wide range of applications, including:

Energy Storage: As electrode materials in lithium-ion batteries. sigmaaldrich.com

Catalysis: In various oxidation and polymerization reactions. rsc.orgbohrium.com this compound itself has been used in the synthesis of chiral oxidovanadium(V) complexes that act as catalysts in epoxidation reactions. bohrium.com

Sensors: For the detection of gases like nitrogen dioxide. nist.gov

Advanced Materials: In the creation of aerogels and transparent polymer hybrids. ereztech.comrsc.org

Furthermore, vanadium alkoxides are instrumental in fundamental studies of reaction mechanisms, such as the grafting of these molecules onto silica (B1680970) surfaces to understand surface organometallic chemistry. rsc.org The study of their decomposition pathways is also crucial for controlling the synthesis of vanadium oxide thin films with desired phases and morphologies. researchgate.net

Table 2: Comparison of this compound and Vanadium(V) Oxytriisopropoxide

| Feature | This compound | Vanadium(V) Oxytriisopropoxide |

|---|---|---|

| Synonym | Vanadium(V) tripropoxide oxide | VTIP, Triisopropoxyvanadium(V) oxide |

| CAS Number | 1686-23-3 | 5588-84-1 |

| Ligand | n-propoxide | isopropoxide |

| Key Applications | Precursor for V₂O₅, composite film electrodes, aerogels, CVD | Precursor for various vanadium oxides, catalyst in oxidation reactions, ALD, building block for complexes |

Data sourced from multiple references. ereztech.comvulcanchem.comereztech.comsigmaaldrich.comscbt.comfishersci.ie

Structure

2D Structure

Properties

IUPAC Name |

oxovanadium;propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C3H8O.O.V/c3*1-2-3-4;;/h3*4H,2-3H2,1H3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJNANEOQLCKOKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCO.CCCO.CCCO.O=[V] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H24O4V | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301310554 | |

| Record name | (T-4)-Oxotripropoxyvanadium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1686-23-3 | |

| Record name | Oxotripropoxyvanadium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001686233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (T-4)-Oxotripropoxyvanadium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxotripropoxyvanadium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Vanadium V Oxytripropoxide

Established Routes for Synthesis

Traditional methods for preparing Vanadium(V) oxytripropoxide typically involve the reaction of a vanadium precursor with n-propanol.

A primary and well-documented method for synthesizing this compound is through the alcoholysis of vanadyl trichloride (B1173362) (VOCl₃). This reaction involves the stoichiometric reaction of VOCl₃ with an alcohol, such as isopropanol (B130326) or n-propanol. iaea.org The core of this synthesis is the substitution of chloride ligands with alkoxide groups.

The general reaction is as follows: VOCl₃ + 3 C₃H₇OH → VO(OC₃H₇)₃ + 3 HCl

To drive the reaction to completion, the byproduct, hydrogen chloride (HCl), must be removed. This is often accomplished by introducing a base, like ammonia (B1221849) or diethylamine, which reacts with HCl to form a salt that can be easily separated from the reaction mixture. iaea.org The reaction is sensitive to water and is therefore conducted in nonpolar solvents like benzene (B151609) or CCl₄ under an inert atmosphere to prevent hydrolysis, which would lead to the formation of vanadium pentoxide.

Besides VOCl₃, other vanadium compounds are effective precursors. Vanadium pentoxide (V₂O₅) can be used, though its reaction with alcohols to form alkoxides can be slow and may require azeotropic distillation to remove the water byproduct. udel.eduacs.org Another established route is the reaction of ammonium (B1175870) vanadate (B1173111) (NH₄VO₃) with the corresponding alcohol in a solvent like cyclohexane, with water removed via azeotropic distillation. udel.edu

Transesterification is another viable strategy. This involves reacting a readily available vanadium alkoxide, such as ethyl orthovanadate, with a different alcohol (e.g., n-butanol, isobutanol, or tert-butanol). ias.ac.in This equilibrium-based process is driven forward by removing the more volatile alcohol that is displaced.

| Precursor | Primary Reagent | Key Conditions | Byproducts |

| Vanadyl Trichloride (VOCl₃) | Propanol | Inert atmosphere, base for HCl removal | Hydrogen Chloride (HCl) |

| Vanadium Pentoxide (V₂O₅) | Propanol | Azeotropic distillation | Water (H₂O) |

| Ammonium Vanadate (NH₄VO₃) | Propanol | Azeotropic distillation | Water (H₂O), Ammonia (NH₃) |

| Ethyl Orthovanadate | Butanol isomers | Removal of ethanol (B145695) | Ethanol |

Alcoholysis of Vanadyl Trichloride (VOCl3)

Solution-Based Sol-Gel Chemistry Approaches

This compound is a preferred precursor in sol-gel chemistry for producing vanadium-based materials, including V₂O₅ xerogels and conductive vanadia-silica gels. nih.govacs.org The sol-gel process commences with the controlled hydrolysis of the alkoxide, followed by condensation reactions that build a V-O-V network. udel.edu The properties of the final material are highly dependent on the reaction conditions. udel.edu

The choice of solvent significantly impacts the physicochemical properties of the final vanadium oxide material in a sol-gel synthesis. dntb.gov.uamdpi.com A recent study investigated the synthesis of V₂O₅ nanostructures using this compound in either ethanol or 2-propanol, with and without the addition of water. mdpi.com The results showed that the solvent and water concentration directly influence the morphology, crystal structure, and, consequently, the photocatalytic and adsorption properties of the V₂O₅ product. mdpi.com For instance, using different solvents can alter the kinetics of the sol-gel reaction, leading to variations in crystal defects and surface characteristics. mdpi.com In another example, this compound was hydrolyzed in acetone (B3395972) to create V₂O₅ gels, demonstrating that the molar ratios of the precursor, water, and solvent are critical in defining the material's final properties. acs.org

An advanced sol-gel method utilizes supercritical carbon dioxide (scCO₂) as a reaction medium or drying agent. mdpi.com The unique properties of scCO₂, such as high diffusivity and the absence of surface tension, facilitate the creation of nanostructured materials with high surface area and porosity. mdpi.comresearchgate.netrsc.org This technique can be used to synthesize metal oxide aerogels by promoting the hydrolysis and condensation of metal alkoxide precursors within the supercritical fluid. cambridge.orgacs.org A study on the synthesis of vanadium oxide for thermochromic applications used Vanadium(V) oxytriisopropoxide in a scCO₂ sol-gel process. researchgate.net The researchers found that adjusting the temperature of the scCO₂ allowed them to control the morphology of the resulting aerogel, producing nanofibers of varying sizes. researchgate.net This method shows promise for manufacturing VO₂-coated smart glass with excellent thermochromic properties. researchgate.net

Influence of Solvent Type on Derived Material Properties

Vapor Phase Deposition Techniques

The high volatility of this compound makes it a suitable precursor for vapor phase deposition techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). sigmaaldrich.comereztech.com These methods are used to grow thin films of vanadium oxides for applications in electronics and sensing. sigmaaldrich.comresearchgate.netnist.gov

In CVD, the vaporized precursor is introduced into a reactor where it decomposes on a heated substrate to form a film. nist.gov The film's properties are controlled by parameters like temperature and precursor flow rate. researchgate.net

ALD offers more precise control, building films monolayer by monolayer through sequential, self-limiting surface reactions. sigmaaldrich.comscienceliterature.com this compound has been widely used in ALD processes with co-reactants like water or ozone to deposit V₂O₅ or VO₂ thin films. scienceliterature.comucl.ac.ukrsc.orgkoreascience.kraip.org The choice of precursor and deposition temperature is critical; for example, ALD using this compound and water has been shown to yield V₂O₅ films at temperatures around 150 °C. scienceliterature.com This level of control is essential for creating high-quality, uniform films for advanced devices like perovskite solar cells and resistive random-access memory. rsc.orgaip.org

| Deposition Technique | Precursor State | Co-reactant Examples | Key Advantages |

| Chemical Vapor Deposition (CVD) | Vapor | Oxygen, Air | Control over film microstructure based on precursor chemistry. nist.gov |

| Atomic Layer Deposition (ALD) | Vapor | Water (H₂O), Ozone (O₃), O₂ Plasma | Precise thickness control, high conformality, low-temperature processing. ucl.ac.ukrsc.org |

Atomic Layer Deposition (ALD) Precursor Synthesis for Oxide Films

This compound, often abbreviated as VTIP or VTOP in literature, is a significant liquid precursor for the atomic layer deposition (ALD) of vanadium oxide thin films. sigmaaldrich.comsigmaaldrich.comucl.ac.uk Its utility in ALD is due to its high volatility and reactivity, which are conducive to creating vanadium-based films for applications in electronics, catalysis, and energy storage. sigmaaldrich.comsigmaaldrich.com The vanadium in the precursor exists in the +5 oxidation state, which facilitates the formation of vanadium pentoxide (V₂O₅). ucl.ac.ukrsc.orgresearchgate.net

The ALD process typically involves alternating, self-limiting surface reactions. rsc.org For VTIP, this involves using co-reactants such as water (H₂O), oxygen (O₂), oxygen plasma, or ozone (O₃). ucl.ac.ukscienceliterature.com A challenge with VTIP is its low vapor pressure at room temperature; to increase it sufficiently for deposition, the precursor container is often heated. rsc.orgscienceliterature.com For instance, heating the VTIP container to 60 °C can generate a vapor pressure of 0.63 Torr. scienceliterature.com

Research has shown that the deposition temperature, or "ALD window," influences the growth rate and phase of the resulting film. scienceliterature.comkoreascience.kr A constant growth rate for thermal ALD with VTIP and water has been observed between 50-100°C. ucl.ac.uk In one study, plasma-enhanced ALD (PE-ALD) using VTIP and oxygen produced a growth rate of 2.8 Å/cycle within an ALD window of 300-400°C. koreascience.kr Another study using thermal ALD with VTIP and water at 150°C reported a growth rate of approximately 0.2 Å/cycle, yielding V₂O₅ films. scienceliterature.com However, precursor thermolysis can occur at temperatures between 150-190°C, though it is kinetically limited and can still allow for high-quality, conformal coatings. ucl.ac.uk The resulting as-deposited films are typically amorphous with vanadium in the +5 oxidation state. ucl.ac.ukresearchgate.net

The choice of ALD process parameters is critical for specific applications. For use in perovskite solar cells, a low-temperature (80°C) thermal ALD process with H₂O as the co-reagent is preferred to maintain the integrity of the underlying perovskite layer. rsc.org Even with the +5 oxidation state of the precursor, partial reduction during deposition can occur, resulting in films with mixed oxidation states (V⁴⁺ and V⁵⁺). rsc.org The ability to deposit nanoscale VO₂ thin films with specific crystalline structures, like the monoclinic phase, is crucial for applications such as non-volatile memory (NVM) devices. jcpr.or.kr

Table 1: ALD Process Parameters and Findings for this compound

| Co-reactant | Deposition Temp. (°C) | Growth Rate (Å/cycle) | Resulting Film Phase | Application/Finding | Citation |

| Water (H₂O) | 150 | ~0.2 | V₂O₅ | Thermal ALD for thin films. | scienceliterature.com |

| Water (H₂O) | 80 | Not specified | VOx (V⁵⁺ and V⁴⁺) | Buffer layer for perovskite solar cells. | rsc.org |

| Water (H₂O) | 50-100 | ~0.07 (PE-ALD) | V₂O₅ | Comparison of thermal and plasma-enhanced ALD. | ucl.ac.uk |

| Oxygen (O₂) | 300-400 | 2.8 | VO₂(T) | Plasma ALD for microbolometers. | koreascience.kr |

| Oxygen (O₂) | 250 | Not specified | V₂O₅ | Plasma ALD; phase depends on temperature. | koreascience.kr |

Chemical Vapor Deposition (CVD) Applications

This compound is a versatile molecular precursor for chemical vapor deposition (CVD) processes, used to create thin films of various vanadium oxides. vulcanchem.com Its utility extends to fabricating components for Li-ion battery anodes and other electronic and optical applications. sigmaaldrich.comvulcanchem.com

A notable application is in the doping of nanocrystalline diamond films (NDFs) using hot filament chemical vapor deposition (HFCVD). researchgate.net In this method, solutions of this compound in acetone are used as the vanadium source, mixed with hydrogen gas. researchgate.net This technique was employed to investigate the potential of vanadium as an n-type dopant for diamond semiconductors, with research showing that the resistivity of the V-doped NDFs decreased as the vanadium-to-carbon ratio in the precursor solution increased. researchgate.net

The chemistry of the precursor plays a critical role in determining the microstructure and properties of the deposited film. nist.gov A study comparing films deposited via CVD using this compound (a metal-organic precursor) and vanadium oxytrinitrate (an inorganic precursor) under identical conditions found that they exhibited markedly different microstructures. nist.gov This difference in morphology, in turn, influences the material's functional properties, such as its sensitivity as a chemical sensor. nist.gov For example, sensors prepared using this compound were found to be more sensitive to nitrogen dioxide, whereas those from vanadium oxytrinitrate were more sensitive to 1-propanol. nist.gov This demonstrates that by selecting a specific precursor, one can control the dominant growth faces of the deposited film, thereby tailoring its chemical selectivity for sensing applications. nist.gov

Table 2: CVD Research Findings for this compound

| CVD Technique | Co-reactants/Solvents | Deposition Temp. (°C) | Application | Key Finding | Citation |

| Hot Filament CVD (HFCVD) | Acetone, Hydrogen | Not specified | Doping of nanocrystalline diamond films | Resistivity of films decreased with higher V/C ratios in the precursor solution. | researchgate.net |

| Low-Pressure, Cold-Wall CVD | Not specified | 350 - 400 | Chemical Sensors | Precursor chemistry dictates film microstructure and chemical selectivity. VO(OC₃H₇)₃-based films were more sensitive to nitrogen dioxide. | nist.gov |

| General CVD | Not specified | Not specified | Vanadium Oxide Films | Serves as a molecular precursor for various vanadium oxides (V₂O₃, VO₂, V₂O₅, etc.). | vulcanchem.com |

Structural Characterization and Spectroscopic Analysis

Molecular and Coordination Geometries of Vanadium(V) Oxytripropoxide

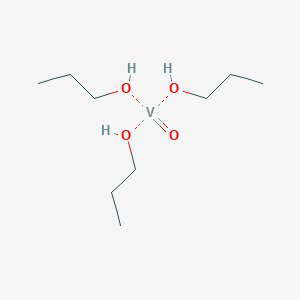

This compound, with the chemical formula OV(OC₃H₇)₃, features a central vanadium atom in the +5 oxidation state. ereztech.com The vanadium center is coordinated to one terminal oxo group (V=O) and three propoxide (-OC₃H₇) ligands. This arrangement results in a distorted tetrahedral coordination geometry around the vanadium atom. vulcanchem.comunizg.hr The presence of the strongly donating oxo ligand significantly influences the electronic structure and reactivity of the complex. The propoxide groups, in turn, provide steric bulk and influence the solubility and reactivity of the compound in various organic solvents. vulcanchem.com The molecule's structure is fundamental to its utility as a precursor, particularly in the synthesis of vanadium-based catalysts and materials where controlled hydrolysis and condensation reactions are required. ereztech.comereztech.com

Advanced Spectroscopic Probes

A variety of spectroscopic techniques are employed to provide a detailed analysis of this compound.

NMR spectroscopy is a powerful tool for characterizing the structure and bonding in this compound and its derivatives.

⁵¹V MAS NMR: Solid-state ⁵¹V Magic Angle Spinning (MAS) NMR is particularly informative for studying vanadium environments. For Vanadium(V) oxytriisopropoxide grafted onto silica (B1680970), a broad signal is observed around -655 ppm, indicating the formation of a single type of vanadium environment on the support. chemrxiv.orgresearchgate.net The absence of a sharp signal at -630 ppm confirms the lack of physisorbed molecular precursor. researchgate.net In solution, Vanadium(V) oxytriisopropoxide exhibits a chemical shift of approximately -629.8 ppm. aip.org The chemical shift is sensitive to the coordination environment and the nature of the ligands, as demonstrated by shifts observed upon reaction with molecules like benzoic acid (-579.5 ppm), phenol (B47542) (-565.7 ppm), and water (-509.8 ppm). aip.org

¹H and ¹³C NMR: ¹H and ¹³C NMR provide detailed information about the organic propoxide ligands. In studies of related vanadium-ligand systems, ¹H NMR signals for the isopropoxide groups can be distinguished based on their proximity to the vanadium center. chemrxiv.orgnih.gov For instance, in a study of VO(OⁱPr)₃ grafted on silica, distinct signals for the methine (CH) and methyl (CH₃) protons of the isopropoxide ligands were observed. rsc.org Two-dimensional correlation spectra, such as ¹H-¹³C HETCOR, allow for the precise assignment of proton and carbon signals, confirming the connectivity within the propoxide ligands. rsc.org For example, correlations between methyl protons at 1.2 and 1.4 ppm and the carbon at 23 ppm, and between methine protons at 4.3 and 5.5 ppm and carbons at 67 and 85 ppm have been identified for a bis-grafted species. rsc.org

Table 1: Representative NMR Data for this compound and Related Species

| Nucleus | Chemical Shift (ppm) | Assignment | Reference |

| ⁵¹V | -629.8 | Vanadium(V) oxytriisopropoxide (in solution) | aip.org |

| ⁵¹V | -655 | Vanadium(V) oxytriisopropoxide grafted on silica | chemrxiv.orgresearchgate.net |

| ¹H | 1.2, 1.4 | Methyl protons of isopropoxide ligands | rsc.org |

| ¹H | 4.3, 5.5 | Methine protons of isopropoxide ligands | rsc.org |

| ¹³C | 23 | Methyl carbons of isopropoxide ligands | rsc.org |

| ¹³C | 67, 85 | Methine carbons of isopropoxide ligands | rsc.org |

Vibrational spectroscopy probes the characteristic bond vibrations within the this compound molecule.

FT-IR Spectroscopy: FT-IR spectra of vanadium complexes show characteristic bands that confirm the presence of specific functional groups. bohrium.com For vanadium oxides derived from precursors like this compound, a strong band around 996 cm⁻¹ is attributed to the stretching vibration of the terminal V=O group. researchgate.net Other bands in the fingerprint region correspond to V-O-C and C-H vibrations of the propoxide ligands. nih.gov

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR and is particularly sensitive to the V=O stretching mode in vanadia species. In studies of silica-supported vanadium oxides, a prominent band in the Raman spectrum is indicative of the vanadyl group. rsc.orgtu-darmstadt.de The absence of bands in the 980–1000 cm⁻¹ region can be used to exclude the formation of crystalline vanadia. rsc.org

Table 2: Key Vibrational Frequencies for this compound and Derived Species

| Wavenumber (cm⁻¹) | Vibrational Mode | Spectroscopy | Reference |

| ~996 | V=O stretch | FT-IR | researchgate.net |

| 1614 | C=N stretch (in related ligand complexes) | FT-IR | nih.gov |

| 980-1000 | (Absence indicates no crystalline V₂O₅) | Raman | rsc.org |

X-ray techniques provide information on the crystalline structure, elemental composition, and oxidation state of vanadium.

X-ray Diffraction (XRD): While this compound is a liquid, XRD is crucial for characterizing the solid materials derived from it. For instance, XRD is used to identify the crystalline phases of vanadium oxides formed after calcination of the precursor. science.govgriffith.edu.aupyrometallurgy.co.za

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and oxidation states of the elements present. For vanadium oxides, the V 2p region of the XPS spectrum is analyzed to determine the oxidation state of vanadium. science.govgriffith.edu.auresearchgate.net The binding energy of the V 2p₃/₂ peak can distinguish between V⁵⁺, V⁴⁺, and V³⁺ states. researchgate.net

X-ray Absorption Near Edge Structure (XANES): XANES, a part of the X-ray Absorption Spectrum (XAS), is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. pyrometallurgy.co.za The pre-edge feature in the V K-edge XANES spectrum is particularly informative about the geometry of the vanadium site. griffith.edu.auacs.org Studies on supported vanadium catalysts use XANES to confirm the formation of isolated, tetrahedral VO₄ sites after calcination. acs.orgosti.gov

EPR spectroscopy is used to study species with unpaired electrons. Since Vanadium(V) (d⁰) is EPR silent, this technique is primarily used to detect the presence of any paramagnetic V(IV) (d¹) impurities or reduction products. rsc.org In studies of Vanadium(V) oxytriisopropoxide grafted onto silica, EPR has been used to quantify the amount of V(IV) species formed during synthesis and subsequent thermal treatment. rsc.orgrsc.org These studies have shown that the percentage of V(IV) relative to V(V) is typically very low, often not exceeding 2%. rsc.orgrsc.org

X-ray Based Techniques (e.g., X-ray Diffraction (XRD), X-ray Photoelectron Spectroscopy (XPS), X-ray Absorption Near Edge Structure (XANES) Analysis)

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and vanadium in the compound, confirming its empirical formula, C₉H₂₁O₄V. rsc.orgbohrium.comscbt.com This analysis is crucial for verifying the purity of the synthesized or purchased compound and is often used in conjunction with other spectroscopic methods to confirm the structure of new vanadium complexes derived from this compound. rsc.orgbohrium.comrsc.org

Reaction Mechanisms and Chemical Transformations

Homogeneous Ligand Exchange and Alcoholysis Reactions

Vanadium(V) oxytripropoxide, with the chemical formula VO(O-i-Pr)₃, is a versatile precursor in chemical synthesis, largely due to the reactivity of its isopropoxide ligands. These ligands can be readily exchanged with other organic groups, a process central to its application in catalysis and materials science.

One of the most fundamental transformations is alcoholysis, where the isopropoxide groups are replaced by other alkoxide groups upon reaction with a different alcohol. This ligand exchange is an equilibrium process, and the extent of the reaction can be controlled by the nature of the alcohol and the reaction conditions. For instance, the reaction with other alcohols can yield new vanadium alkoxide derivatives with altered steric and electronic properties. This reactivity is crucial for synthesizing a variety of oxovanadium complexes. smolecule.comnih.gov

The exchange process is not limited to simple alcohols. This compound reacts with a range of organic molecules containing hydroxyl groups, such as phenols and carboxylic acids. aip.org Studies using ¹H-NMR and ⁵¹V-NMR spectroscopy have demonstrated that both partial and complete exchange of the isopropoxide ligands can occur, depending on the molar ratio of the reactants. aip.org For example, the reaction with phenol (B47542) leads to the formation of new vanadium-phenoxide species and the release of isopropanol (B130326). aip.org

Furthermore, this compound can undergo ligand exchange with other types of ligands, such as acetylacetonate (B107027), to form neutral oxovanadium complexes. thermofisher.com These reactions are foundational for creating tailored vanadium catalysts for various organic transformations, including the oxidation of alcohols. ereztech.comudel.edurug.nl The general scheme for alcoholysis can be represented as:

VO(O-i-Pr)₃ + 3 R-OH ⇌ VO(OR)₃ + 3 i-PrOH

The table below summarizes the outcomes of ligand exchange reactions with different reactants.

| Reactant | Product Type | Significance |

| Alcohols (R-OH) | Vanadium(V) oxytrialkoxides | Modifies steric and electronic properties of the complex. smolecule.com |

| Phenols | Vanadium(V) phenoxide species | Forms new catalytic species. aip.org |

| Carboxylic Acids | Vanadium(V) carboxylate species | Creates precursors for materials synthesis. aip.org |

| Acetylacetone | Vanadium(V) acetylacetonate complexes | Generates stable, neutral oxovanadium complexes. thermofisher.com |

Heterogeneous Surface Grafting Reactions

The interaction of this compound with oxide supports is a cornerstone of its application in heterogeneous catalysis. The process of grafting the vanadium complex onto a solid surface allows for the creation of well-defined, isolated active sites, which is critical for understanding catalytic mechanisms and improving catalyst performance.

This compound can be anchored onto various oxide supports, such as silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), and titania (TiO₂), through reactions with surface hydroxyl groups. acs.orgrsc.org This process, often carried out using techniques like atomic layer deposition (ALD) or surface organometallic chemistry (SOMC), results in the formation of covalent bonds between the vanadium complex and the support. rsc.orgresearchgate.net The nature of the resulting surface species depends on the type of support, its pretreatment temperature, and the density of surface hydroxyl groups. researchgate.net

On silica, for example, the grafting reaction leads to the formation of surface-bound vanadium species with the elimination of one or two isopropanol molecules. researchgate.net The resulting supported catalysts are used in a variety of industrial processes, including the oxidative dehydrogenation of alkanes. rsc.org

On silica surfaces that have been dehydroxylated at high temperatures (e.g., 700°C), isolated silanol (B1196071) groups (≡Si-OH) are the primary reaction sites. rsc.org this compound reacts with these isolated silanols to form a monopodal surface complex, [(≡Si-O-)V(O)(OiPr)₂]. rsc.org This reaction proceeds with the elimination of one molecule of isopropanol per vanadium center. The formation of these well-defined, single-site vanadium species is a key advantage of the SOMC approach, as it allows for precise control over the catalyst structure. rsc.org

The reaction can be represented as:

≡Si-OH + VO(O-i-Pr)₃ → (≡Si-O)V(O)(O-i-Pr)₂ + i-PrOH

In addition to reacting with silanol groups, this compound can also interact with strained siloxane bridges (≡Si-O-Si≡) present on the silica surface. rsc.org This reaction pathway leads to the formation of bipodal surface species, [(≡Si-O-)₂V(O)(OiPr)], where the vanadium center is anchored to the surface by two oxygen atoms. rsc.org This process involves the cleavage of a siloxane bridge and results in the formation of a silyl-isopropoxide (≡Si-O-iPr) moiety on the surface alongside the grafted vanadium complex. rsc.org This secondary reaction pathway contributes to the diversity of surface species formed during the grafting process.

Once grafted onto the oxide support, the vanadium complexes can undergo further transformations upon thermal treatment. These restructuring processes are crucial for activating the catalyst and forming the final active sites.

Upon heating under vacuum, the grafted vanadium isopropoxide species undergo a thermal rearrangement. rsc.orgrsc.org For instance, when the monopodal species [(≡Si-O-)V(O)(OiPr)₂] and bipodal species [(≡Si-O-)₂V(O)(OiPr)] on silica are heated to 200°C, they decompose to form tetrahedral VO₄ moieties, such as [(≡Si-O-)₃V(O)]. rsc.org This transformation occurs with the elimination of propylene (B89431) (propene) and the formation of a hydroxyl group on the vanadium center, which then reacts further. rsc.org

Detailed mechanistic studies, including DFT calculations, have revealed that this decomposition proceeds through a concerted γ-H-transfer and olefin elimination mechanism. rsc.orgrsc.org In this process, a hydrogen atom from the methyl group (γ-position) of an isopropoxide ligand is transferred to the vanadyl (V=O) oxygen. Simultaneously, the C-O bond of the isopropoxide ligand cleaves, and the Cα-Cβ bond develops double-bond character, leading to the elimination of a propylene molecule. rsc.org This concerted pathway is a key step in the transformation of the precursor complex into the final, catalytically active oxide species. rsc.org

Concerted γ-H-Transfer and Olefin Elimination (e.g., Propylene Formation)

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) for Reaction Pathways and Energetics

Density Functional Theory (DFT) has been extensively applied to elucidate the reaction mechanisms and energetics of transformations involving this compound, particularly the thermal restructuring of its surface-grafted species. rsc.orgaip.org These computational studies provide molecular-level insights that are often difficult to obtain experimentally. nih.gov

A key process investigated using DFT is the thermal decomposition of the supported isopropoxide species, which leads to the elimination of propene and the formation of surface V-OH groups. nih.govrsc.org DFT calculations have been instrumental in comparing two possible reaction pathways for this transformation: a concerted pathway and a two-step radical pathway. rsc.orgresearchgate.net

The concerted pathway proceeds through a single transition state. nih.gov This mechanism involves a six-membered ring arrangement where a γ-hydrogen atom from a methyl group of the isopropoxide ligand is transferred intramolecularly to the vanadyl (V=O) oxygen. nih.gov Simultaneously, the C-O bond of the isopropoxide ligand cleaves, releasing a molecule of propene. nih.govrsc.org DFT calculations have shown this concerted pathway to be energetically more favorable than the radical alternative. rsc.orgresearchgate.net

The two-step radical pathway begins with the homolytic cleavage of a C-H bond, transferring a hydrogen atom from the isopropoxide ligand to the vanadyl oxygen. rsc.org This forms a V-OH group and an alkyl radical intermediate, reducing the vanadium center to V(IV). The second step involves the cleavage of the C-O bond to release propene. rsc.org The higher energy barrier associated with the initial H-transfer makes this pathway less likely. rsc.org

DFT has also been used to determine the reaction energies for the interaction of this compound with various functional groups on support surfaces like modified carbon nanotubes, confirming the precursor's reactivity with carboxylic, anhydride, and phenol groups. aip.org

| DFT Study Focus | Investigated Pathways | Key Findings |

| Thermal decomposition of supported [(≡Si–O–)V(O)(OiPr)₂] | 1. Concerted Pathway: Simultaneous γ-H transfer and C-O bond cleavage via a six-membered transition state. nih.govrsc.org | The concerted pathway (P1) is energetically favorable over the radical pathway (P2). rsc.orgresearchgate.net |

| 2. Two-Step Radical Pathway: Initial H-transfer to form a V(IV) intermediate, followed by propene elimination. rsc.org | ||

| Reactivity with surface functional groups | Reaction of VO(OiPr)₃ with carboxylic, anhydride, and phenol groups. | DFT calculations determined the reaction energies, showing favorable interactions and ligand substitution. aip.org |

Electronic Structure Theory Calculations for Intermediates

Theoretical calculations of electronic structure provide fundamental insights into the nature of transient species and intermediates formed during reactions of this compound. These studies help to understand the changes in vanadium's oxidation state and the electronic properties that drive reactivity.

During the thermal decomposition of surface-bound vanadium isopropoxide species, DFT calculations of the proposed two-step radical pathway indicate the formation of a transient V(IV) intermediate. rsc.org This d¹ species results from the initial hydrogen atom transfer from the isopropoxide ligand to the vanadyl oxygen. rsc.org Analysis of the electronic structure of such intermediates is crucial for understanding less favorable, but still possible, reaction channels.

In photocatalytic applications, Time-Dependent DFT (TD-DFT) calculations are used to explore the electronic excited states of vanadium complexes. For a reactant complex formed between a vanadium(V) oxo species and a model substrate, TD-DFT can determine the S₀–S₁ excitation energy. nih.gov These calculations have identified low-energy, exothermic pathways on the excited S₁ (singlet) and T₁ (triplet) energy surfaces. nih.gov This suggests that photoexcitation can open up thermally accessible reaction pathways, such as C-C bond cleavage driven by an inner-sphere single electron transfer (SET) to a ligand-centered cation radical. nih.gov

Furthermore, the electronic structure of vanadium oxide species can be probed experimentally and supported by theoretical models. X-ray Photoelectron Spectroscopy (XPS) analysis of vanadium oxide films reveals the V 2p core levels, which can be deconvoluted to identify different oxidation states. acs.org Typically, the dominant component is V⁵⁺, but a weaker component corresponding to V⁴⁺ states is often present, indicating that a small fraction of vanadium exists in a reduced state even in materials nominally composed of V⁵⁺. acs.org This mixed-valence nature can be critical for the material's catalytic and electronic properties.

| Intermediate/Species | Theoretical Method | Key Electronic Structure Insights |

| Radical reaction intermediate | DFT | Formation of a transient V(IV) species (d¹) during the radical pathway for propene elimination. rsc.org |

| Photoexcited reactant complex | TD-DFT | Calculation of S₀–S₁ excitation energies; identification of low-barrier pathways on excited state (S₁, T₁) surfaces for SET reactions. nih.gov |

| Vanadium Oxide Surface Species | XPS / Theory | Identification of V⁵⁺ as the dominant oxidation state, with the presence of a minor V⁴⁺ component. acs.org |

Catalytic Applications

Precursor in Organic Synthesis Catalysis

The utility of Vanadium(V) oxytripropoxide in catalysis primarily stems from its role as a reliable source for creating vanadium oxide species and complexes. ereztech.com These resulting catalysts are employed in a range of organic transformations, from the selective oxidation of functional groups to the formation of carbon-carbon bonds and the activation of alkanes. ereztech.comsmolecule.com

Vanadium-based catalysts are well-regarded for their efficacy in oxidation reactions, leveraging the ability of the vanadium center to cycle between different oxidation states. This compound is frequently the starting material for preparing these active catalysts, which include supported vanadium oxides and discrete molecular complexes. ereztech.comsigmaaldrich.com

Catalysts derived from this compound are effective in the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. For instance, vanadium(V) complexes can catalyze the oxidation of ethanol (B145695) to acetaldehyde (B116499) and 2-propanol to acetone (B3395972) using hydrogen peroxide as the oxidant. ereztech.com This transformation is a fundamental process in organic synthesis. The catalytic systems prepared from this precursor demonstrate high activity for the oxidative dehydrogenation (ODH) of alcohols, with supported vanadia materials showing particular promise. ereztech.comresearchgate.net

Table 1: Examples of Alcohol Oxidation Catalyzed by Vanadium(V) Systems.

This compound is a key precursor for synthesizing chiral Schiff base complexes that catalyze the epoxidation of various alkenes. google.comrsc.org These reactions are significant for producing epoxides, which are valuable intermediates in the synthesis of fine chemicals and pharmaceuticals. The catalytic activity has been studied extensively for substrates like styrene (B11656) and cyclohexene (B86901), using oxidants such as aqueous hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP). google.comrsc.org Research has shown that catalysts prepared from this precursor can achieve high conversion rates and selectivity for the desired epoxide product, although product distribution can be influenced by the choice of oxidant. rsc.org For example, in the oxidation of styrene, both styrene oxide and benzaldehyde (B42025) are typically formed. rsc.org

Table 2: Catalytic Oxidation of Styrene using a Vanadium(V) Schiff Base Complex. rsc.org *Catalyst synthesized using this compound as the metal precursor. google.com

Similarly, the epoxidation of cyclohexene yields multiple products, including cyclohexene oxide, with the product selectivity being highly dependent on the reaction conditions and the specific catalyst structure. rsc.org

Table 3: Catalytic Oxidation of Cyclohexene using a Vanadium(V) Schiff Base Complex. rsc.org *Catalyst synthesized using this compound as the metal precursor. google.com

This compound is used to prepare supported catalysts for the asymmetric oxidation of prochiral sulfides to chiral sulfoxides, which are important building blocks in asymmetric synthesis. For example, catalysts prepared by impregnating mesoporous silica (B1680970) (MCM-41) with this compound have been successfully employed in the oxidation of methyl phenyl sulfide. The structure of the resulting surface organometallic species, and thus the catalytic performance, can be controlled by the preparation method. Furthermore, chiral vanadium complexes derived from Schiff base ligands, for which this compound can serve as the metal source, have been widely used for the enantioselective oxidation of various organic sulfides. rsc.org

Table 4: Example of Prochiral Sulfide Oxidation using a Catalyst Derived from this compound.

Alkene metathesis is a powerful reaction for the formation of carbon-carbon double bonds, with well-known catalysts typically based on ruthenium, molybdenum, and tungsten. While vanadium-based catalysts, particularly vanadium alkylidene complexes, have been explored as a more earth-abundant alternative, the use of this compound as a direct precursor for alkene metathesis catalysts is not a prominent area in the reviewed scientific literature. Vendor information occasionally lists alkene metathesis as a potential application, but detailed research findings to substantiate this specific catalytic route originating from this compound are not widely available. sigmaaldrich.com

A significant catalytic application for this compound is as a precursor for preparing supported vanadia (VOₓ) catalysts used in the oxidative dehydrogenation (ODH) of light alkanes, such as propane (B168953) to propylene (B89431). Propylene is a critical feedstock for the chemical industry. In this process, this compound is used to deposit vanadium oxide species onto high-surface-area supports like silica (SBA-15) or ceria (CeO₂). These catalysts facilitate the removal of hydrogen from propane in the presence of an oxidant to form propylene. The dispersion and structure of the vanadium species on the support surface, which are critical for catalytic activity and selectivity, are influenced by the precursor and preparation method. Studies using catalysts prepared from this compound have demonstrated high selectivity towards propylene.

Table 5: Performance of Vanadia Catalysts Derived from this compound in Propane ODH.

Epoxidation of Alkenes (e.g., Styrene, Cyclohexene)

Alkene Metathesis Catalysis

Role in Industrial Chemical Catalysis

This compound serves as a crucial molecular precursor for creating vanadium oxide materials, which are pivotal in numerous industrial catalytic processes. vulcanchem.com Its utility stems from its function as a reliable source of vanadium for applications in both catalysis and materials synthesis. ereztech.com The compound's reactivity and controlled behavior make it suitable for producing fine chemicals and intermediates on an industrial scale. ereztech.com It is frequently used to synthesize various vanadium oxides, such as V₂O₅, which are active components in many catalytic systems. vulcanchem.com

Example: Sulfur Dioxide Oxidation in the Contact Process

A prime example of vanadium's industrial catalytic importance is in the Contact Process for manufacturing sulfuric acid. In this process, the key step is the oxidation of sulfur dioxide (SO₂) to sulfur trioxide (SO₃) using a solid catalyst, which is typically Vanadium(V) oxide (V₂O₅). sigmaaldrich.comlibretexts.orgsavemyexams.com this compound is a precursor used to produce the V₂O₅ catalyst. vulcanchem.comchemicalbook.com

The catalytic cycle in the Contact Process demonstrates the ability of vanadium to change its oxidation state. libretexts.orgchemguide.co.uk The V₂O₅ oxidizes SO₂ to SO₃, and in doing so, is reduced to Vanadium(IV) oxide (V₂O₄). Subsequently, the V₂O₄ is re-oxidized back to V₂O₅ by oxygen. libretexts.orgchemguide.co.uk

Reaction Steps in the Contact Process:

Oxidation of SO₂: SO₂ + V₂O₅ → SO₃ + V₂O₄ libretexts.org

Regeneration of Catalyst: V₂O₄ + ½O₂ → V₂O₅ libretexts.org

The process is typically carried out at temperatures around 450 °C and pressures of 1-2 atm to achieve a high conversion rate of about 99.5%. savemyexams.comchemeurope.com

Development of Supported Vanadium Catalysts

Supported vanadium catalysts, which consist of a vanadium oxide phase dispersed on a high-surface-area oxide support, are extensively used in the chemical and environmental sectors. rsc.orgresearchgate.net this compound is a preferred precursor for synthesizing these catalysts due to its chemical properties. acs.orgcymitquimica.comsigmaaldrich.com The support material, such as silica (SiO₂), titania (TiO₂), or alumina (B75360) (Al₂O₃), plays a critical role as it influences the structure and reactivity of the supported vanadia species. rsc.orgresearchgate.net

Catalyst Preparation via Chemical Grafting and Other Deposition Techniques

The precise deposition of vanadium species onto a support material is crucial for catalyst performance. This compound is particularly well-suited for advanced deposition techniques.

Chemical Grafting: This technique, often performed under solvent-free conditions, involves the direct reaction of this compound with the surface of a support. acs.orgosti.gov For instance, when grafted onto silica, the precursor reacts with surface silanol (B1196071) groups (Si-OH) and strained siloxane bridges (≡Si-O-Si≡). acs.orgosti.gov This method, a cornerstone of Surface Organometallic Chemistry (SOMC), allows for the creation of well-defined, isolated active sites, such as monopodal [(≡Si–O–)V(O)(OiPr)₂] and bipodal [(≡Si–O–)₂V(O)(OiPr)] surface complexes. researchgate.netrsc.org Subsequent thermal treatment can convert these complexes into highly dispersed, tetrahedral VO₄ moieties. rsc.org

Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD): this compound's volatility and reactivity make it an excellent precursor for ALD and CVD. chemicalbook.comsigmaaldrich.com These methods allow for the controlled, layer-by-layer deposition of vanadium oxide thin films, which are used in catalysis and electronics. vulcanchem.comsigmaaldrich.com

Incipient Wetness Impregnation: This is a more traditional method where the support is impregnated with a solution containing a vanadium precursor. researchgate.net However, it often results in a less uniform distribution of vanadium species, potentially forming a mix of monomeric species and V₂O₅ nanoparticles, compared to grafting techniques. acs.orgresearchgate.net

| Technique | Description | Advantages | References |

|---|---|---|---|

| Chemical Grafting (SOMC) | Direct reaction of the precursor with support surface groups in a controlled manner. | Creates well-defined, highly dispersed, and uniform active sites; strong catalyst-support interaction. | acs.orgosti.govrsc.org |

| Atomic Layer Deposition (ALD) | Sequential, self-limiting surface reactions to deposit thin films one atomic layer at a time. | Precise thickness control, excellent conformity, and uniformity over large areas. | chemicalbook.comsigmaaldrich.com |

| Chemical Vapor Deposition (CVD) | A chemical process used to produce high-purity, high-performance solid materials. The precursor is introduced in the vapor phase. | Can produce high-quality films and coatings with good adhesion. | vulcanchem.comsigmaaldrich.com |

| Incipient Wetness Impregnation | Pore volume of the support is filled with a solution of the precursor. | Simple and widely used method. | researchgate.net |

Structure-Activity Relationships in Heterogeneous Catalysis

The catalytic performance of supported vanadium catalysts is intrinsically linked to the molecular structure of the vanadium oxide species on the support surface. osti.govnih.gov Understanding these relationships is key to designing effective catalysts.

Research has shown that the nature of the active site dictates the reaction pathway and selectivity. acs.orgosti.gov For example, in the oxidative dehydrogenation of propane (ODHP), catalysts with highly dispersed, isolated vanadium oxide species tend to favor the selective production of propene. acs.orgosti.gov In contrast, the presence of crystalline V₂O₅ nanoparticles on the support can accelerate the over-oxidation of propene to COₓ, thus reducing the desired product's selectivity. acs.orgosti.gov

The type of support material is also a critical factor. rsc.org It influences the electronic and redox properties of the surface vanadia sites. rsc.orgresearchgate.net The V⁵⁺/V⁴⁺ redox couple is fundamental to the catalytic cycle in many oxidation reactions. mdpi.com Advanced spectroscopic techniques, particularly operando spectroscopy, are employed to study the catalyst's structure under actual working conditions, providing crucial insights into the active species and reaction mechanisms. nih.govuu.nl

Design Principles for Enhanced Catalytic Activity, Selectivity, and Recyclability

The design of next-generation supported vanadium catalysts is guided by principles derived from structure-activity relationships. The goal is to control the catalyst's properties at a molecular level to enhance its performance.

Activity and Selectivity:

Control of Vanadia Species: The primary design principle is to control the dispersion and structure of the vanadium oxide phase. Synthesizing catalysts with isolated, monomeric, and tetrahedrally coordinated VO₄ species is often a key objective to maximize selectivity. acs.orgrsc.org Chemical grafting is a powerful tool to achieve this. acs.org

Support and Promoter Effects: The choice of support is crucial. Titania (TiO₂) is often favored due to its ability to promote high dispersion of vanadia and enhance catalytic activity. researchgate.netmdpi.com The addition of promoter oxides (e.g., MoO₃, WO₃, CeO₂) can further enhance performance by modifying the catalyst's acidity, redox properties, and thermal stability, leading to higher activity and selectivity in reactions like the selective catalytic reduction (SCR) of NOₓ. researchgate.netsci-hub.stmdpi.com

Recyclability and Stability:

Strong Support Interaction: Creating a strong chemical bond between the vanadium species and the support, as achieved through grafting methods, can lead to more robust and stable catalysts that resist deactivation. researchgate.net

Optimized Loading: There is often an optimal loading of vanadia on the support. For instance, in the decomposition of chlorinated aromatic pollutants on a VOx/TiO₂ catalyst, an optimal vanadia loading of around 5 wt%, corresponding to about half a monolayer, was found to yield the highest activity and stability. researchgate.net This suggests that the tetrahedral vanadyl species are the most active. researchgate.net

| Design Principle | Objective | Method/Approach | References |

|---|---|---|---|

| Control of Active Site Structure | Enhance selectivity by creating uniform, isolated active sites. | Use of chemical grafting with precursors like this compound to form monomeric VO₄ species. | acs.orgrsc.org |

| Choice of Support Material | Improve dispersion and modify electronic properties of vanadia. | Utilizing supports like TiO₂ (anatase) for its favorable surface characteristics. | researchgate.netmdpi.com |

| Addition of Promoters | Increase activity, selectivity, and resistance to poisons. | Incorporating metal oxides such as CeO₂, MoO₃, or WO₃ into the catalyst formulation. | sci-hub.stmdpi.com |

| Optimization of Metal Loading | Maximize active surface area without forming less selective bulk oxides. | Controlling the vanadia content to achieve sub-monolayer coverage. | researchgate.net |

Applications in Materials Science and Advanced Materials Fabrication

Advanced Functional Materials Development

Vanadium(V) oxytripropoxide is extensively used as a precursor for synthesizing vanadium pentoxide (V₂O₅) thin films, which are prominent electrochromic materials. sigmaaldrich.com These materials can reversibly change their optical properties (color and transparency) upon the application of a small electrical voltage, making them ideal for applications like smart windows, displays, and optical switches. researchgate.netrsc.org

The sol-gel dip-coating or spin-coating technique is a common method for film fabrication. researchgate.netosti.gov In this process, this compound is dissolved in a solvent, typically an alcohol like isopropanol (B130326), to form a precursor solution. researchgate.netosti.gov Thin films are then deposited onto a conductive substrate (e.g., ITO-coated glass) by dipping the substrate into the solution or by spinning the solution onto the substrate. researchgate.netosti.gov A subsequent heat treatment (annealing) at temperatures around 300-500°C converts the precursor film into a crystalline V₂O₅ layer. researchgate.netresearchgate.net

The electrochromic behavior of V₂O₅ involves the intercalation and deintercalation of ions (commonly Li⁺) from an electrolyte, which alters the oxidation state of the vanadium centers (V⁵⁺ ↔ V⁴⁺) and consequently changes the material's optical absorption. The color typically changes from yellow or orange in the bleached state to green or blue in the colored state. researchgate.net

To enhance performance metrics such as cycling stability, switching speed, and coloration efficiency, V₂O₅ films are often doped with other metal oxides. researchgate.netmdpi.com Precursors like tantalum ethoxide or niobium ethoxide can be added to the this compound solution to create doped films (e.g., V₂O₅:Ta, V₂O₅:Nb). researchgate.netacs.org These dopants can improve ionic conductivity and structural stability. mdpi.comacs.org

Table 1: Electrochromic Performance of V₂O₅-based Films Derived from Alkoxide Precursors

| Material System | Key Performance Metric | Value | Reference |

|---|---|---|---|

| Ag:V₂O₅ | Optical Modulation | 51.7% | researchgate.net |

| Ag:V₂O₅ | Coloration Efficiency | 93.7 cm²/C | researchgate.net |

| Ag:V₂O₅ | Bleaching Time (t_b) | 13.6 s | researchgate.net |

| Ag:V₂O₅ | Coloration Time (t_c) | 9.4 s | researchgate.net |

| Ti⁴⁺-doped V₂O₅ | Coloration Efficiency | 34.15 cm²/C | mdpi.com |

| Ti⁴⁺-doped V₂O₅ | Coloration Time | 9.00 s | mdpi.com |

| Ti⁴⁺-doped V₂O₅ | Cyclic Retention (100 cycles) | 82.6% | mdpi.com |

| Undoped V₂O₅ | Coloration Efficiency | 23.57 cm²/C | mdpi.com |

This compound is a precursor for synthesizing vanadium pentoxide (V₂O₅) nanostructures that act as photocatalysts for the degradation of organic pollutants, such as methylene (B1212753) blue (MB). mdpi.com V₂O₅ is a semiconductor with a band gap of approximately 2.2 eV, which allows it to absorb visible light and generate electron-hole pairs for photocatalytic reactions. mdpi.com

The synthesis often involves a sol-gel process where this compound is hydrolyzed, sometimes in the presence of different solvents or surfactants to control the morphology and defect structure of the resulting V₂O₅ crystals. mdpi.commdpi.com The photocatalytic efficiency of V₂O₅ is influenced by factors such as crystal morphology, surface defects, and the rate of electron-hole recombination. mdpi.com Research has shown that controlling synthesis parameters, like the solvent system (e.g., ethanol (B145695) or 2-propanol) and water concentration, can finely tune the structural and adsorptive properties of the V₂O₅ nanostructures, which in turn impacts their photocatalytic activity. mdpi.com

Under visible or UV light irradiation, the V₂O₅ photocatalyst generates charge carriers that produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH). These radicals then attack and break down the complex structure of methylene blue molecules into simpler, less harmful compounds like CO₂, H₂O, and inorganic ions. mdpi.com Studies have demonstrated significant degradation of methylene blue using V₂O₅-based photocatalysts. For example, V₂O₅ nanostructures synthesized from this compound have achieved MB degradation rates of up to 67%. mdpi.com Other studies using hydrothermally synthesized V₂O₅ have reported degradation efficiencies as high as 76% in 90 minutes. gnest.org The performance can be further enhanced by creating composites with materials like reduced graphene oxide or by doping with other metals to suppress electron-hole recombination. mdpi.com

Table 2: Methylene Blue (MB) Photocatalytic Degradation using V₂O₅-based Materials

| Catalyst | Synthesis Method | Light Source | Degradation Efficiency | Time | Reference |

|---|---|---|---|---|---|

| V₂O₅ (Sample P0) | Sol-gel from VOTP | - | 67% | - | mdpi.com |

| V₂O₅ (Sample E5) | Sol-gel from VOTP | - | 66% | - | mdpi.com |

| Calcinated V₂O₅ | Hydrothermal | - | 76% | 90 min | gnest.org |

VOTP: this compound, VOTIP: Vanadium(V) oxytriisopropoxide

This compound and its isomers, such as vanadium(V) oxytriisopropoxide (VTIP), are valuable precursors for creating vanadium dioxide (VO₂) thin films, the active material in thermochromic coatings for "smart windows". google.comresearchgate.netresearchgate.net These coatings can dynamically regulate solar heat gain by undergoing a reversible metal-to-insulator transition (MIT) at a critical temperature (T_c), which for pure VO₂ is approximately 68°C. preprints.orgnih.gov Below this temperature, VO₂ is in a monoclinic semiconductor state, transparent to infrared (IR) radiation. Above T_c, it transitions to a metallic rutile state, which reflects IR radiation. preprints.org This property allows smart windows to block solar heat in warm conditions while transmitting it in cooler weather, leading to significant energy savings in buildings. ntu.edu.sgjfde.eu

The fabrication of VO₂ coatings from alkoxide precursors often involves sol-gel or other chemical solution deposition methods. researchgate.netresearchgate.net The precursor is used to create a vanadium oxide gel or solution, which is then deposited as a thin film and subjected to a carefully controlled thermal treatment (annealing) in a reducing or low-oxygen atmosphere to achieve the specific VO₂(M) phase. researchgate.net

A major focus of research is to make these coatings more practical for architectural applications by:

Reducing the transition temperature (T_c) to near room temperature. This is often achieved by doping the VO₂ with elements like tungsten (W). sci-hub.se

Improving the luminous transmittance (T_lum) to ensure the window is clear in its transparent state. sci-hub.senih.gov

Maximizing the solar modulation ability (ΔT_sol) , which is the difference in solar energy transmittance between the hot and cold states. sci-hub.senih.gov

Researchers have developed various strategies, including doping, creating nanocomposites, and designing multilayer film structures (e.g., with anti-reflection coatings like TiO₂ or ZnO) to optimize these properties. nih.goveeagrants.org For example, adding ZnO nanoparticles to a VO₂ film has been shown to increase luminous transmittance to 64.2% and solar modulation to 11.3%. nih.gov

Table 3: Performance of Various VO₂-Based Thermochromic Coatings

| Coating Structure/Dopant | Luminous Transmittance (T_lum) | Solar Modulation (ΔT_sol) | Transition Temp. (T_c) | Reference |

|---|---|---|---|---|

| ZnO/VO₂ Nanocomposite Film | 64.2% | 11.3% | - | nih.gov |

| Two-layer ZnO/VO₂ Film | 54.3% | 18.8% | - | nih.gov |

| Cross-linked PMMA-VO₂ Film | ~50% | ~17.1% | - | nih.gov |

| WO₃/VO₂/WO₃ Sandwich Structure | 55.4% | - | 52°C | nih.gov |

| Single Layer VO₂ | 37.2% | - | 54.5°C | nih.gov |

Future Research Directions and Perspectives

Innovations in Synthesis and Controlled Deposition Methodologies

The synthesis of vanadium oxides from Vanadium(V) oxytripropoxide is a cornerstone of its application, with future research poised to revolutionize this area. Innovations are expected in solution-based processes and vapor deposition techniques, aiming for greater control over material properties at the nanoscale.

Solution-based methods, such as sol-gel synthesis, offer a versatile route to various vanadium oxide nanostructures. vulcanchem.commdpi.com Future work will likely focus on tailoring these processes to create materials with specific functionalities. For instance, modifying the sol-gel process with different solvents or catalysts can influence the resulting nanostructure and, consequently, its photocatalytic or thermochromic properties. mdpi.comresearchgate.net A study demonstrated that using different alcohol solvents in the sol-gel synthesis of V₂O₅ from this compound leads to varied nanostructures with distinct photocatalytic efficiencies for methylene (B1212753) blue degradation. mdpi.com

In the realm of vapor deposition, techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are pivotal for creating high-quality thin films for electronic and optical applications. vulcanchem.comsigmaaldrich.com Future research will concentrate on refining these methods to achieve atomic-level control over film thickness and composition. ALD, in particular, is promising for depositing conformal vanadium oxide layers on complex nanostructures, which is crucial for applications in next-generation electronics and energy storage devices. researchgate.netosti.gov For example, ALD of vanadium oxide from this compound has been used to create buffer layers in perovskite solar cells, enhancing their stability and performance. osti.gov The choice of precursor is critical, with this compound being favored for its volatility and reactivity at lower temperatures, facilitating the formation of V₂O₅. osti.gov

| Deposition Technique | Precursor | Key Innovation Area | Potential Application |

| Sol-Gel | This compound | Solvent and catalyst engineering for tailored nanostructures. mdpi.com | Enhanced photocatalysts, thermochromic coatings. mdpi.comresearchgate.net |

| Chemical Vapor Deposition (CVD) | This compound | Precursor chemistry control for selective film orientation. nist.gov | Selective chemical sensors. nist.gov |

| Atomic Layer Deposition (ALD) | This compound | Low-temperature processes for conformal coatings on sensitive substrates. osti.gov | Perovskite solar cells, microelectronics. researchgate.netosti.gov |

In-Situ Characterization of Dynamic Reaction Processes on Surfaces

Understanding the fundamental mechanisms of vanadium oxide formation and its catalytic activity requires looking at these processes as they happen. Future research will increasingly rely on in-situ characterization techniques to unravel the dynamic transformations of this compound on various surfaces.

Techniques such as in-situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) and X-ray Absorption Spectroscopy (XAS) are invaluable for monitoring the anchoring and restructuring of vanadium species during catalyst synthesis. acs.orgosti.gov These methods allow researchers to observe the conversion of the precursor into active catalytic sites in real-time. A study using in-situ DRIFTS followed the calcination of silica-supported this compound, revealing the gradual decomposition of the organic ligands and the formation of Si-O-H and V-O-H bonds, which are crucial for the final catalyst structure. acs.org

Furthermore, transient infrared spectroscopy can visualize surface processes during catalytic reactions, such as the oxidative dehydrogenation (ODH) of propane (B168953). tu-darmstadt.de By tracking the temporal evolution of infrared bands associated with different surface species, researchers can gain insights into the reaction mechanism and the role of different vanadia sites. tu-darmstadt.de In-situ monitoring of the deposition process itself, for instance, using a quartz crystal microbalance (QCM) during ALD, provides real-time data on film growth rates and reaction kinetics. scienceliterature.com

Advanced Computational Prediction and Rational Material Design

Computational modeling is becoming an indispensable tool for accelerating the discovery and design of new materials. In the context of this compound, advanced computational methods will play a crucial role in predicting material properties and guiding the synthesis of novel vanadium-based materials with desired functionalities.

Density Functional Theory (DFT) calculations, for example, can be used to investigate the electronic structure and properties of different vanadium oxide phases and their interfaces. researchgate.net This theoretical understanding can help in designing materials with optimized electronic properties for applications in batteries and electronics. Computational studies can also predict the reaction pathways for the transformation of this compound into various vanadium oxides, providing insights that can be used to control the synthesis process. smolecule.com

The integration of computational modeling with experimental work will enable a rational design approach. For instance, DFT calculations can predict how doping vanadium oxide with different elements will affect its thermochromic properties, such as the metal-insulator transition temperature. researchgate.net This theoretical guidance can then inform experimental efforts to synthesize doped vanadium dioxide films with tailored properties for smart window applications.

Expanding Applications in Sustainable Chemistry and Energy Conversion Technologies

This compound is a precursor to materials that are central to sustainable chemistry and energy conversion technologies. Future research will focus on expanding its applications in these critical areas.

In sustainable chemistry, vanadium oxide catalysts derived from this compound are used in various oxidation reactions. ereztech.com Future efforts will aim to develop more selective and efficient catalysts for green chemical processes, such as the oxidation of alcohols to aldehydes and ketones with minimal waste. vulcanchem.com

In the realm of energy conversion, vanadium oxides are key components in solar cells and batteries. mdpi.comrsc.org Vanadium oxide thin films, prepared from this compound, are used as hole extraction layers in organic solar cells, contributing to their efficiency and stability. mdpi.comdntb.gov.ua Research will continue to optimize these layers by controlling their thickness and electronic properties through advanced deposition techniques. osti.govmdpi.com For lithium-ion batteries, nanostructured vanadium pentoxide (V₂O₅), synthesized from this precursor, is a promising cathode material due to its high theoretical capacity. rsc.orgrsc.org Future work will focus on designing V₂O₅ nanostructures that can withstand the mechanical stresses of repeated charging and discharging, thereby improving battery lifetime. rsc.orgmdpi.com

Integration of Multi-Functional Materials and Nanostructuring Approaches

The future of materials science lies in the creation of multi-functional materials with tailored properties at the nanoscale. This compound provides a versatile platform for developing such advanced materials.

One promising direction is the integration of vanadium oxides with other materials to create composites with enhanced functionalities. For example, combining V₂O₅ with carbon-based nanomaterials like graphene or carbon nanotubes can improve the electrical conductivity and structural stability of electrodes for supercapacitors and batteries. mdpi.com The carbon framework provides a conductive scaffold for the V₂O₅, facilitating rapid charge transfer and preventing the degradation of the active material. mdpi.com

Q & A

Q. What are the established synthesis protocols for Vanadium(V) oxytripropoxide, and how do reaction conditions influence purity?

this compound is typically synthesized via thermal decomposition of vanadium precursors. For example, it is produced by reacting vanadium oxytripropoxide with titanium tetraisopropoxide under controlled temperatures (e.g., 300–500°C) to form V₂O₅/TiO₂ nanoparticles . Solvent selection (e.g., acetone) and precursor molar ratios (e.g., V:C = 1:1,000–1:5,000) are critical for minimizing byproducts and ensuring stoichiometric control . Post-synthesis purification via vacuum distillation is recommended to isolate the compound .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- X-ray Photoelectron Spectroscopy (XPS): Resolves vanadium oxidation states (V⁵⁺ to V⁰) by analyzing V2p₃/₂ binding energies (e.g., ~517 eV for V⁵⁺ in V₂O₅) .

- Nuclear Magnetic Resonance (NMR): ⁵¹V-NMR tracks grafting efficiency when this compound reacts with functional groups (e.g., phenol) on carbon nanotubes .

- Thermogravimetric Analysis (TGA): Monitors decomposition pathways and thermal stability under inert atmospheres .

Q. What are the primary applications of this compound in materials science?

- Catalyst Synthesis: Serves as a precursor for redox-active vanadium oxides in photocatalytic C–C bond cleavage and oxidation reactions .

- Thin-Film Deposition: Used in atomic layer deposition (ALD) to create vanadium-doped nanocrystalline diamond films, enhancing electrical conductivity (resistivity decreases by 2 orders of magnitude at higher V/C ratios) .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic performance when using this compound-derived materials?

Discrepancies often arise from variations in surface oxidation states or ligand coordination. For example, catalytic activity in V₂O₅/TiO₂ nanoparticles depends on the ratio of V⁴⁺/V⁵⁺, which can be modulated via calcination temperature . Methodological recommendation: Combine XPS and cyclic voltammetry to correlate oxidation states with electrochemical activity .

Q. What experimental design challenges arise when optimizing this compound for atomic layer deposition (ALD)?

Key challenges include:

- Precursor Reactivity: this compound may undergo unintended side reactions with hydroxylated surfaces. Control ligand-exchange kinetics by tuning reaction temperatures (e.g., 80–120°C) and solvent polarity .

- Film Uniformity: Use in situ quartz crystal microbalance (QCM) measurements to monitor layer-by-layer growth and prevent island formation .

Q. How can researchers mitigate hazards associated with handling this compound during synthesis?

The compound is flammable (flash point: 15°C) and a respiratory irritant. Safety protocols:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.